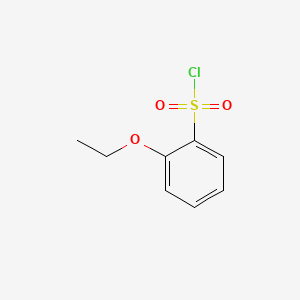

2-Ethoxybenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWURYJNJYODVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596731 | |

| Record name | 2-Ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68800-33-9 | |

| Record name | 2-Ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxybenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Ethoxybenzene-1-sulfonyl chloride, a key reagent for synthetic chemists, particularly those in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, core reactivity, and strategic applications, offering field-proven insights and detailed experimental protocols.

Section 1: Physicochemical & Spectroscopic Profile

This compound (CAS Number: 68800-33-9) is an aromatic sulfonyl chloride featuring an ortho-ethoxy substituent. This ethoxy group significantly influences the electronic and steric properties of the molecule, distinguishing it from simpler reagents like benzenesulfonyl chloride. Its primary utility lies in its ability to introduce the 2-ethoxyphenylsulfonyl moiety into target molecules, a group of interest for modulating biological activity and pharmacokinetic properties.[1]

Below is a summary of its key physicochemical properties, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 68800-33-9 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₃S | [2][3] |

| Molecular Weight | 220.67 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [1] |

| Boiling Point | Not Available (N/A) | [3] |

| Melting Point | Not Available (N/A) | [3] |

| InChI Key | RWURYJNJYODVAL-UHFFFAOYSA-N | [3][4] |

| SMILES | CCOC1=CC=CC=C1S(Cl)(=O)=O | [4] |

Section 2: Synthesis of this compound

The most direct and industrially relevant method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic compound.[5][6] For this compound, this involves an electrophilic aromatic substitution reaction on ethoxybenzene using chlorosulfonic acid.

Causality of the Synthetic Approach: The ethoxy group is an activating, ortho-, para-director. Therefore, the electrophile (SO₂Cl⁺, generated from chlorosulfonic acid[7]) will preferentially attack at the positions ortho or para to the ethoxy group. While a mixture of isomers is expected, the para-substituted product is often the major isomer due to reduced steric hindrance. The ortho-isomer, our target compound, is formed as a minor product and requires careful purification. The reaction is highly exothermic and liberates hydrogen chloride gas; therefore, stringent temperature control and a robust setup are critical for safety and to minimize side reactions.

Experimental Protocol: Synthesis by Chlorosulfonation

This is an exemplary protocol adapted from standard procedures for the chlorosulfonation of activated aromatic rings. It must be performed with extreme caution by trained personnel in a chemical fume hood.

Materials:

-

Ethoxybenzene (1.0 equiv)

-

Chlorosulfonic acid (4.0-5.0 equiv)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas bubbler (to vent HCl gas safely into a basic solution). Maintain the system under a positive pressure of dry nitrogen.

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Reagent Addition: Charge the flask with ethoxybenzene and an appropriate amount of DCM. Slowly add chlorosulfonic acid via the dropping funnel to the stirred solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

-

Expert Insight:Slow addition is critical. The reaction is highly exothermic, and poor temperature control can lead to the formation of undesired sulfone byproducts and a decrease in regioselectivity.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

-

Trustworthiness:This step is highly hazardous as excess chlorosulfonic acid reacts violently with water. Perform this quench step slowly, behind a blast shield, to manage the exotherm and gas evolution.

-

-

Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel or by fractional crystallization to afford pure this compound.

Section 3: Core Reactivity - Synthesis of N-Substituted 2-Ethoxyphenylsulfonamides

The primary value of this compound is as an electrophile for the synthesis of sulfonamides.[8] This reaction, a cornerstone of medicinal chemistry, involves the coupling of the sulfonyl chloride with a primary or secondary amine.[9]

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The lone pair of the amine nitrogen attacks the sulfur atom, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group, followed by deprotonation of the nitrogen by a base, yields the stable sulfonamide product. A base (e.g., pyridine, triethylamine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: General Sulfonamide Synthesis

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Pyridine or Triethylamine (1.5-2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine in the chosen solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base (e.g., pyridine) to the stirred amine solution.

-

Electrophile Addition: Dissolve this compound in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C.

-

Expert Insight:Adding the sulfonyl chloride as a solution helps control the reaction rate and prevents localized heating. Maintaining a low temperature is important, especially with highly nucleophilic amines, to ensure a clean reaction profile.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with the solvent. Wash sequentially with 1 M HCl (to remove excess base and amine), water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Section 4: Applications in Medicinal Chemistry & Drug Development

The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[10][11][12] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide bond and its capacity to form crucial hydrogen bonds with biological targets.[13]

The 2-ethoxyphenyl moiety introduced by this reagent can play a significant role in drug design:

-

Modulation of Lipophilicity: The ethoxy group can fine-tune the molecule's lipophilicity (LogP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Conformational Control: The ortho-substituent can impose steric constraints, locking the sulfonamide group into a specific conformation that may enhance binding affinity and selectivity for the target protein.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other labile groups.

Derivatives of this compound are key intermediates in the synthesis of targeted drug molecules, including anti-cancer and anti-inflammatory agents.[14]

Section 5: Safety, Handling, and Storage

Aryl sulfonyl chlorides are reactive and hazardous compounds that must be handled with appropriate precautions.

| Hazard Class | Description | GHS Statement(s) | Source(s) |

| Acute Toxicity | Harmful if swallowed. | H302 | |

| Skin Corrosion | Causes severe skin burns and eye damage. | H314 | [15][16][17][18] |

| Moisture Sensitivity | Reacts with water, potentially violently, to release corrosive HCl gas. | N/A | [17] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a certified chemical fume hood.[17]

-

Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A face shield is recommended when handling larger quantities.[18]

-

Avoid inhalation of dust or vapors.[15]

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

-

The compound is moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Keep away from incompatible materials such as water, strong bases, alcohols, and strong oxidizing agents.[17]

Conclusion

This compound is a valuable and versatile reagent for the modern synthetic chemist. Its primary application as a precursor to 2-ethoxyphenylsulfonamides provides a direct route to a class of compounds with significant potential in drug discovery and materials science. Understanding its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage this powerful synthetic building block in their work.

References

- 1. CAS 68800-33-9: Benzenesulfonylchloride, 2-ethoxy- [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CAS:68800-33-9 FT-0747662 2-ethoxybenzenesulfonyl chloride Product Detail Information [finetechchem.com]

- 4. 2-Ethoxybenzenesulfonyl chloride, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. globalspec.com [globalspec.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-b.com [ajchem-b.com]

- 12. frontiersrj.com [frontiersrj.com]

- 13. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 2-Ethoxybenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxybenzene-1-sulfonyl chloride, a key organic intermediate with significant applications in the pharmaceutical and agrochemical industries. The document delves into the compound's physicochemical properties, outlines a robust synthesis protocol, and explores its characteristic reactivity, with a focus on the formation of sulfonamides. Furthermore, this guide highlights its pivotal role as a building block in the synthesis of complex bioactive molecules, making it a valuable resource for researchers, chemists, and professionals in drug development.

Introduction

This compound, identified by its CAS number 68800-33-9, is an aromatic sulfonyl chloride that serves as a versatile reagent in organic synthesis.[1][2] Its structure, featuring an ethoxy group ortho to the sulfonyl chloride moiety on a benzene ring, imparts specific reactivity and properties that are leveraged in the construction of more complex molecules. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack, facilitating the formation of sulfonamides and sulfonate esters.[3] This reactivity is fundamental to its application as an intermediate in the synthesis of various pharmaceuticals.[1][4] This guide aims to provide a detailed exploration of its synthesis, characterization, reactivity, and applications, offering valuable insights for laboratory and industrial-scale operations.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-Ethoxybenzenesulfonylchloride | [1] |

| CAS Number | 68800-33-9 | [1][2] |

| Molecular Formula | C₈H₉ClO₃S | |

| Molecular Weight | 220.67 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Form | Solid |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split into a complex multiplet pattern due to their ortho, meta, and para relationships. The ethoxy group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The chemical shifts would be approximately δ 1.4 (t, 3H) and δ 4.1 (q, 2H) for the ethoxy group, with the aromatic protons appearing in the δ 7.0-8.0 ppm region.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon atom attached to the sulfonyl chloride group will be significantly downfield. The two carbons of the ethoxy group will appear in the aliphatic region, while the six aromatic carbons will be in the aromatic region.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretching vibrations, typically found in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). Additionally, C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic protons will be present.

Synthesis and Purification

The synthesis of aryl sulfonyl chlorides is a well-established transformation in organic chemistry. A common and effective method is the direct chlorosulfonation of an activated aromatic ring using chlorosulfonic acid. The following protocol describes a representative synthesis of this compound from ethoxybenzene.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established methods for analogous compounds and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add an excess of chlorosulfonic acid (e.g., 4-5 equivalents). Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Substrate: Slowly add ethoxybenzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be controlled to keep the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional hour to ensure the reaction goes to completion.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with constant stirring. This step should be performed in a fume hood due to the exothermic reaction and release of residual HCl.

-

Extraction: The precipitated solid or oil is the crude sulfonyl chloride. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing and Drying: Wash the combined organic layers with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by various nucleophiles.

Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of pharmaceuticals. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, typically in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Caption: General reaction scheme for the formation of sulfonamides.

Applications in Drug Discovery and Development

Substituted benzenesulfonyl chlorides are crucial intermediates in the pharmaceutical industry. The sulfonamide moiety is a key structural feature in numerous drugs due to its ability to mimic a carboxylic acid group and act as a hydrogen bond donor and acceptor, thereby interacting with biological targets.

Case Study: Intermediate for Antidiabetic Agents

While direct evidence for the use of this compound in the synthesis of the antidiabetic drug glibenclamide (glyburide) is not explicitly detailed in the searched results, a closely related derivative, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonyl chloride, is a known key intermediate.[10] The synthesis of glibenclamide highlights the importance of such substituted sulfonyl chlorides.[11][12] The general synthetic strategy involves the reaction of the sulfonyl chloride with an appropriate amine, followed by reaction with an isocyanate. Given its structural similarity, this compound is a plausible precursor for analogous sulfonylurea-based drug candidates.

The role of such intermediates is pivotal in the multi-step synthesis of active pharmaceutical ingredients (APIs).[12] The purity and quality of these intermediates are critical for the safety and efficacy of the final drug product.[11]

Safety and Handling

This compound, like other sulfonyl chlorides, is a reactive and corrosive compound that requires careful handling.[1]

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. It reacts with water, including moisture in the air, to release hydrochloric acid, which is corrosive and toxic.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

-

Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the efficient construction of sulfonamide and sulfonate ester linkages, which are prevalent in a wide range of bioactive molecules. This guide has provided a comprehensive overview of its properties, a representative synthesis protocol, its key chemical reactions, and its applications, underscoring its importance for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. CAS 68800-33-9: Benzenesulfonylchloride, 2-ethoxy- [cymitquimica.com]

- 2. 68800-33-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]

- 9. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 10. Glibenclamide synthesis - chemicalbook [chemicalbook.com]

- 11. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]

- 12. What Are the Challenges in Manufacturing Glibenclamide Sulfonamide API Intermediate at Scale? - PYG Lifesciences [pyglifesciences.com]

An In-depth Technical Guide to 2-Ethoxybenzene-1-sulfonyl Chloride

Introduction: Unveiling a Versatile Synthetic Building Block

2-Ethoxybenzene-1-sulfonyl chloride (CAS No. 68800-33-9) is an aromatic sulfonyl chloride compound of significant interest in synthetic organic chemistry.[1][2][3] As a member of the sulfonyl chloride family, its reactivity is dominated by the highly electrophilic sulfur center, making it a valuable reagent for introducing the 2-ethoxyphenylsulfonyl moiety into a diverse range of molecules.[4][5] This functional group is particularly relevant in the design and synthesis of novel therapeutic agents and specialized agrochemicals. The presence of the ethoxy group at the ortho position can influence the molecule's conformational properties, solubility, and metabolic stability, offering medicinal chemists a strategic tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and handling protocols, grounded in established chemical principles and field-proven insights.

Part 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount to its effective application in synthesis. This compound is typically a solid at room temperature and, like many sulfonyl chlorides, is sensitive to moisture.[1] The ethoxy group enhances its solubility in common organic solvents compared to its unsubstituted counterpart, benzenesulfonyl chloride.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68800-33-9 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₃S | [1][7] |

| Molecular Weight | 220.67 g/mol | [1][3] |

| Synonyms | 2-Ethoxybenzenesulfonyl chloride | [1] |

| Appearance | Colorless to pale yellow or light orange solid | [1][8] |

| Purity | Typically ≥96% | [1] |

| Chemical Class | Organic Building Blocks, Sulfonyl Chlorides, Ethers | [2] |

Part 2: Synthesis and Chemical Reactivity

General Synthetic Approach: Chlorosulfonation

The most direct and common industrial method for preparing aryl sulfonyl chlorides is the electrophilic aromatic substitution of the parent aromatic compound with chlorosulfonic acid.[9] In the case of this compound, the starting material is ethoxybenzene (phenetole). The electron-donating nature of the ethoxy group activates the benzene ring, directing the chlorosulfonation primarily to the ortho and para positions.

The reaction must be conducted under controlled, cold conditions (typically 0-10 °C) by slowly adding the ethoxybenzene to an excess of chlorosulfonic acid to manage the highly exothermic reaction and minimize the formation of byproducts, such as the corresponding sulfone.[9]

Caption: General workflow for the synthesis of this compound.

Core Reactivity: The Electrophilic Sulfur Center

The synthetic utility of this compound stems from the reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide array of nucleophiles, with the chloride ion acting as an excellent leaving group.[5]

Key reactions include:

-

Sulfonamide Formation: This is arguably the most significant reaction in medicinal chemistry. The compound reacts readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides.[4][5][10] The sulfonamide functional group is a cornerstone of many blockbuster drugs.[6]

-

Sulfonate Ester Formation: In the presence of a base, it reacts with alcohols or phenols to yield sulfonate esters. These esters themselves can be useful intermediates in subsequent cross-coupling reactions.

-

Hydrolysis: The compound is sensitive to water and will hydrolyze to form the corresponding 2-ethoxybenzenesulfonic acid.[11] This necessitates careful handling and storage under anhydrous conditions.

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

Part 3: Applications in Drug Discovery and Beyond

The true value of this compound lies in its application as a strategic building block for creating more complex, high-value molecules.

Keystone in Sulfonamide Synthesis

The sulfonamide linkage is a privileged scaffold in pharmaceutical development, known for its ability to mimic a peptide bond, act as a transition-state analogue, and form critical hydrogen bonds with biological targets.[6] By introducing the 2-ethoxyphenylsulfonyl group, medicinal chemists can:

-

Enhance Binding Affinity: The sulfonyl group provides two hydrogen bond acceptors, which can significantly improve interaction with target proteins.[6]

-

Modulate Pharmacokinetics: The ethoxy group can block sites of metabolism, potentially increasing the drug's half-life and bioavailability.[6]

-

Tune Physicochemical Properties: The overall lipophilicity and solubility of the final compound can be fine-tuned by the 2-ethoxybenzene moiety.

This reagent is therefore instrumental in the synthesis of targeted drug molecules, particularly in the design of anti-inflammatory, anti-cancer, and anti-bacterial agents.[10][12]

Caption: Application pathways for this compound.

Utility in Material Science

Beyond pharmaceuticals, this compound finds use in creating specialty polymers and coatings.[10] Incorporating the 2-ethoxyphenylsulfonyl group into a polymer backbone can impart improved chemical resistance, thermal stability, and durability for advanced industrial applications.

Part 4: Exemplary Experimental Protocol

Objective: Synthesis of N-Benzyl-2-ethoxybenzenesulfonamide.

Disclaimer: This is a representative protocol. All laboratory work should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). Ensure the internal temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-Benzyl-2-ethoxybenzenesulfonamide.

Part 5: Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling. It is classified as corrosive and can cause severe skin burns and eye damage.[13][14]

Table 2: Hazard and Safety Information

| Category | Recommendation | Source(s) |

| Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water, potentially releasing toxic gas. | [13][15] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All operations should be conducted in a certified chemical fume hood. | [15][16] |

| First Aid | Skin: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes. Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention in both cases. Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [13] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. | [14][16] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from water and incompatible materials such as strong bases and oxidizing agents. | [14] |

References

- 1. CAS 68800-33-9: Benzenesulfonylchloride, 2-ethoxy- [cymitquimica.com]

- 2. 68800-33-9|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. keyorganics.net [keyorganics.net]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. aaronchem.com [aaronchem.com]

2-Ethoxybenzene-1-sulfonyl chloride physical and chemical properties

An In-Depth Technical Guide to 2-Ethoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction to a Versatile Synthetic Intermediate

This compound, with CAS number 68800-33-9, is an aromatic sulfonyl chloride compound that serves as a highly valuable and reactive intermediate in modern organic synthesis.[1] Its molecular structure, featuring an ethoxy group ortho to the sulfonyl chloride moiety on a benzene ring, provides a unique combination of reactivity and structural features that are leveraged by researchers in pharmaceuticals, agrochemicals, and material science.[2][3] The electrophilic nature of the sulfur atom is the cornerstone of its chemical utility, making it a preferred reagent for introducing the 2-ethoxyphenylsulfonyl group into various molecules.[4] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, key applications, and essential safety protocols, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a laboratory setting.

Physical Properties

The key physical identifiers and properties of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 68800-33-9 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [1][5] |

| Molecular Weight | 220.67 g/mol | [1][5] |

| MDL Number | MFCD08706420 | [1] |

| Storage Conditions | Inert atmosphere, room temperature. Store locked up. | [1][5] |

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not universally published, its structure allows for a reliable prediction of its spectroscopic signatures. These predictions are crucial for reaction monitoring and product characterization. Infrared (IR) spectroscopy is an excellent tool for identifying functional groups.[6]

| Technique | Expected Signature | Rationale |

| IR (Infrared) | Strong S=O stretches (~1370-1410 cm⁻¹ and ~1166-1204 cm⁻¹); C-O-C ether stretch; Aromatic C=C and C-H stretches. | The sulfonyl chloride group has two very strong, characteristic S=O stretching bands.[6] The ethoxy group and benzene ring will show their typical absorptions. |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm); Methylene protons (-OCH₂-, quartet, ~4.2 ppm); Methyl protons (-CH₃, triplet, ~1.5 ppm). | The aromatic protons are deshielded by the electron-withdrawing sulfonyl chloride group. The ethoxy group will present a classic quartet-triplet pattern. |

| ¹³C NMR | Aromatic carbons (~120-160 ppm); Methylene carbon (-OCH₂-, ~70 ppm); Methyl carbon (-CH₃, ~15 ppm). | The carbon atom directly attached to the sulfonyl group will be the most deshielded among the aromatic signals. |

| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 220; Isotope peak (M+2) at m/z 222. | The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the ³⁷Cl isotope.[6] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the basis for its extensive use in synthesis.

Nucleophilic Substitution: The Core Reactivity

The most common and synthetically valuable reactions involve nucleophilic substitution, where the chloride ion acts as an excellent leaving group.

-

Sulfonamide Formation: Its reaction with primary or secondary amines is a robust method for synthesizing sulfonamides. This reaction is fundamental in the construction of many pharmaceutical agents.[4][7] The process typically requires a base to neutralize the HCl byproduct.

-

Sulfonate Ester Formation: In a similar fashion, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters can be used to modify pharmacokinetic properties of drug candidates.[7]

-

Hydrolysis: The compound is sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding 2-ethoxybenzenesulfonic acid.[8] This necessitates handling under dry, inert conditions.[9]

Workflow for Sulfonamide Synthesis

The formation of sulfonamides is a cornerstone application. The following workflow illustrates the typical laboratory process.

References

- 1. 68800-33-9|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. acdlabs.com [acdlabs.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Ethoxybenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Ethoxybenzene-1-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and potential applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who seek a deeper understanding of this versatile reagent.

Core Properties of this compound

This compound is an aromatic sulfonyl chloride featuring an ethoxy group at the ortho-position of the benzene ring. This substitution pattern significantly influences the electronic properties and reactivity of the sulfonyl chloride moiety.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

| CAS Number | 68800-33-9 | [1] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. For this compound, the most probable synthetic route involves the chlorosulfonation of ethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the electrophile.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the chlorosulfonation of activated aromatic rings and should be optimized for safety and yield.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), cool ethoxybenzene in an appropriate solvent (e.g., dichloromethane) to 0°C in an ice bath.

-

Reagent Addition: Slowly add an excess of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5°C. The ethoxy group is an ortho-, para-director; however, the ortho-product is often sterically hindered, leading to a mixture of isomers.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water to remove any remaining acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids.

Core Reactivity Profile

Caption: Key reactions of this compound.

In-depth Mechanistic Insights

The reaction with nucleophiles, such as amines, typically proceeds via a nucleophilic substitution mechanism at the sulfur center. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, driving the reaction to completion. The ethoxy group at the ortho position can exert a steric and electronic influence on the reaction rate and regioselectivity of further substitutions on the aromatic ring.

Applications in Drug Discovery and Development

Aryl sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamide-containing drugs. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents due to its ability to mimic the tetrahedral transition state of amide hydrolysis and participate in hydrogen bonding interactions with biological targets.

Established Roles in Medicinal Chemistry

-

Antibacterial Agents: The sulfonamide core is the defining feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase in bacteria.

-

Diuretics: Many diuretic drugs incorporate a sulfonamide moiety that targets carbonic anhydrase.

-

Anticancer and Anti-inflammatory Agents: The versatility of the sulfonyl chloride group allows for its incorporation into complex molecules designed to target specific enzymes or receptors involved in cancer and inflammation.[2]

While specific examples for this compound are not prevalent in publicly accessible literature, its structural motifs are present in various patented compounds and research molecules. Its utility lies in its ability to introduce the 2-ethoxyphenylsulfonyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion and Future Perspectives

This compound is a valuable reagent for synthetic and medicinal chemists. Its predictable reactivity, coupled with the influence of the ortho-ethoxy substituent, provides a tool for the rational design and synthesis of novel bioactive molecules. Further exploration of its applications in targeted therapies and the development of more efficient and green synthetic routes will continue to enhance its importance in the field of drug discovery.

References

An In-depth Technical Guide to 2-Ethoxybenzene-1-sulfonyl Chloride: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-Ethoxybenzene-1-sulfonyl chloride, a member of the sulfonyl chloride family, is a highly reactive and versatile organic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its ability to serve as a key intermediate in the synthesis of a wide array of complex organic molecules, most notably sulfonamide derivatives. The presence of the ethoxy group on the benzene ring modifies the electronic and steric properties of the molecule, offering unique reactivity and solubility characteristics that are advantageous in the design of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity, applications in drug discovery, and essential safety protocols.

Core Chemical Identity and Synonyms

Systematic Name: this compound

While "this compound" is the most common and systematic name, researchers may encounter it under various synonyms in literature and chemical supplier catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Synonyms:

-

2-Ethoxybenzenesulfonyl chloride

-

o-Ethoxybenzenesulfonyl chloride

-

Benzenesulfonyl chloride, 2-ethoxy-

Key Identifiers:

-

CAS Number: 68800-33-9

-

Molecular Formula: C₈H₉ClO₃S

-

Molecular Weight: 220.67 g/mol

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Solubility | Soluble in many organic solvents |

| Reactivity | Highly reactive towards nucleophiles |

Synthesis and Preparation: Crafting the Key Intermediate

The synthesis of this compound is a critical process for its application in further chemical transformations. While several general methods for the preparation of aromatic sulfonyl chlorides exist, the most relevant and industrially scalable approaches for this specific molecule are chlorosulfonation of ethoxybenzene and a Sandmeyer-type reaction starting from 2-ethoxyaniline.

Method 1: Chlorosulfonation of Ethoxybenzene

This is a direct and widely used method for introducing a sulfonyl chloride group onto an activated aromatic ring. The ethoxy group in ethoxybenzene is an ortho-, para-directing activator, making the benzene ring susceptible to electrophilic attack.

Reaction Scheme:

Caption: General reaction for the chlorosulfonation of ethoxybenzene.

Detailed Experimental Protocol:

-

Materials: Ethoxybenzene, Chlorosulfonic acid (freshly distilled is recommended), inert solvent (e.g., dichloromethane, chloroform).

-

Procedure:

-

In a fume hood, to a stirred, cooled (0-5 °C) solution of ethoxybenzene in an inert solvent, slowly add chlorosulfonic acid dropwise. The molar ratio of chlorosulfonic acid to ethoxybenzene is typically in excess (e.g., 2-5 equivalents) to ensure complete conversion and to drive the reaction towards the sulfonyl chloride.

-

Maintain the temperature below 10 °C during the addition to minimize the formation of by-products, such as the corresponding sulfonic acid and diaryl sulfones.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the reaction of excess chlorosulfonic acid with water is highly exothermic and releases HCl gas.

-

Separate the organic layer, and wash it sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

-

Causality Behind Experimental Choices:

-

The use of an excess of chlorosulfonic acid is to ensure the formation of the sulfonyl chloride over the sulfonic acid.

-

Low-temperature control is critical to prevent side reactions and decomposition of the product.

-

The quenching step on ice is to safely decompose the excess reactive chlorosulfonic acid and to precipitate the product.

Method 2: Sandmeyer-type Reaction of 2-Ethoxyaniline

An alternative route involves the diazotization of 2-ethoxyaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method is particularly useful when the starting aniline is readily available.

Reaction Workflow:

References

2-Ethoxybenzene-1-sulfonyl chloride synthesis and discovery

An In-depth Technical Guide to the Synthesis and Discovery of 2-Ethoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable chemical intermediate. The document delves into the primary synthesis methodology, reaction mechanisms, and historical context of related compounds. It is designed to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, safety considerations, and an exploration of the compound's applications. By synthesizing established chemical principles with practical insights, this guide aims to equip scientists with the knowledge required for the effective synthesis and utilization of this versatile sulfonyl chloride.

Introduction: The Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides (RSO₂Cl) are a highly reactive and versatile class of organic compounds. Their importance stems from the electrophilic nature of the sulfur atom, which makes them excellent precursors for the formation of sulfonamides, sulfonic esters, and other sulfur-containing molecules.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[2][3] The ability to introduce a sulfonyl group into a molecule allows for the fine-tuning of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug efficacy and pharmacokinetics.[3]

Among this important class of reagents is this compound. Its structure, featuring an ethoxy group positioned ortho to the sulfonyl chloride moiety, makes it a particularly interesting building block. The ethoxy group can influence molecular conformation and provide an additional point of interaction for binding to biological targets, making it a valuable tool for drug discovery and development professionals.[2]

Historical Context and Discovery

The chemistry of sulfonyl chlorides is well-established, with the first preparation of the parent compound, sulfuryl chloride (SO₂Cl₂), dating back to 1838 by the French chemist Henri Victor Regnault.[4] Early and enduring methods for the synthesis of aryl sulfonyl chlorides involved the reaction of arenes or their derivatives with chlorinating/sulfonating agents.[5][6] The industrial-scale production of benzenesulfonyl chloride, for instance, often involves the direct reaction of benzene with chlorosulfonic acid.[5][7]

While the specific discovery of this compound (CAS No. 68800-33-9) is not prominently documented in seminal literature, its synthesis is a logical extension of these foundational reactions. The preparation of this compound relies on the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The most direct and industrially viable approach involves the chlorosulfonation of phenetole (ethoxybenzene).

Core Synthesis Methodology: Chlorosulfonation of Phenetole

The primary and most efficient route to this compound is the direct chlorosulfonation of phenetole. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile.

The Overall Reaction: Phenetole (Ethoxybenzene) reacts with an excess of chlorosulfonic acid to yield this compound, with hydrogen chloride (HCl) gas as the main byproduct.

Caption: Primary synthesis route for this compound.

Causality Behind Experimental Choices: The ethoxy group (-OEt) in phenetole is an activating, ortho-, para-directing group due to the resonance donation of its lone pair electrons into the aromatic ring. This electronic effect makes the positions ortho and para to the ethoxy group susceptible to electrophilic attack.

-

Regioselectivity: The reaction yields a mixture of the ortho-isomer (this compound) and the para-isomer (4-Ethoxybenzene-1-sulfonyl chloride). Controlling the reaction temperature is crucial; lower temperatures often favor the formation of the ortho product, while higher temperatures can lead to increased formation of the thermodynamically more stable para isomer.

-

Reagent Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material and to act as the solvent for the reaction.[6]

-

Temperature Control: The reaction is highly exothermic and releases a significant amount of HCl gas. Maintaining a low temperature (typically 0–5 °C) is essential to prevent charring, minimize side reactions, and control the rate of gas evolution.[8]

Mechanistic Insights

The chlorosulfonation of phenetole proceeds via a well-understood electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile: Two molecules of chlorosulfonic acid react to generate the highly electrophilic sulfur trioxide (SO₃) and other species, or the electrophile is considered to be the chlorosulfonium ion (SO₂Cl⁺).

-

Electrophilic Attack: The electron-rich π-system of the phenetole ring attacks the electrophile. The attack occurs preferentially at the ortho and para positions, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Deprotonation/Rearomatization: A base (such as Cl⁻ or another molecule of ClSO₃H) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming the corresponding sulfonic acid.

-

Conversion to Sulfonyl Chloride: The newly formed sulfonic acid is subsequently converted to the sulfonyl chloride by reaction with another equivalent of chlorosulfonic acid.

Caption: Mechanism of the chlorosulfonation of phenetole.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard methods for the chlorosulfonation of aromatic ethers.[6][7][8] Researchers must perform a thorough risk assessment before proceeding.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide scrubber).

-

Ice-water bath.

-

Phenetole (Ethoxybenzene), reagent grade.

-

Chlorosulfonic acid (ClSO₃H), freshly opened or distilled.

-

Crushed ice and water.

-

Dichloromethane or Ethyl Acetate for extraction.

-

Saturated sodium bicarbonate solution.

-

Brine (saturated NaCl solution).

-

Anhydrous sodium sulfate or magnesium sulfate.

-

Rotary evaporator.

Procedure Workflow:

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a 500 mL three-necked flask with a mechanical stirrer, a 100 mL dropping funnel, and a gas outlet tube leading to an alkali trap.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents). Begin stirring and cool the flask in an ice-water bath to 0–5 °C.

-

Addition of Substrate: Add phenetole (1 molar equivalent) to the dropping funnel. Add the phenetole dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.

-

Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours until gas evolution subsides.

-

Quenching: Prepare a large beaker containing a substantial amount of crushed ice (e.g., 10 parts ice by weight relative to the reaction mixture). Very slowly and carefully, pour the cold reaction mixture onto the crushed ice with stirring. This step is highly exothermic and must be done cautiously in a fume hood. The product will often precipitate as a solid or oil.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation and Characterization

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 68800-33-9 | [9][10] |

| Molecular Formula | C₈H₉ClO₃S | |

| Molecular Weight | 220.67 g/mol | |

| Appearance | Solid | |

| SMILES | CCOC1=CC=CC=C1S(Cl)(=O)=O | |

| InChI Key | RWURYJNJYODVAL-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound.

Successful synthesis should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and distinct aromatic protons in the 7-8 ppm region, showing coupling patterns indicative of ortho-substitution.

-

¹³C NMR: Signals corresponding to the eight unique carbon atoms.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of M⁺).

-

IR Spectroscopy: Strong characteristic absorptions for the S=O stretches of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹).

Safety Considerations

Working with the reagents and products involved in this synthesis requires strict adherence to safety protocols.

-

Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and toxic. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, heavy-duty gloves (e.g., butyl rubber), and a face shield.[8]

-

This compound: As a sulfonyl chloride, the product should be handled as a corrosive and lachrymatory substance. It is classified as an acute oral toxin. It will react with moisture, so it should be stored in a dry environment.

-

HCl Gas: The reaction generates significant quantities of hydrogen chloride gas, which is corrosive and a respiratory irritant. The reaction apparatus must be vented to an efficient gas scrubber.

Applications in Research and Development

This compound is primarily a synthetic intermediate with significant potential in several fields:

-

Pharmaceutical Development: Its main application is in the synthesis of novel sulfonamides. The 2-ethoxy substituent can be used to probe steric and electronic interactions within the active site of a target protein, potentially leading to improved binding affinity and selectivity.[2][3]

-

Agrochemicals: Sulfonamide derivatives are also prevalent in herbicides and pesticides. This building block allows for the creation of new active ingredients for crop protection.[2]

-

Material Science: The sulfonyl chloride group can be reacted with polymers containing nucleophilic groups (e.g., hydroxyl or amine) to modify their properties, potentially improving chemical resistance or durability.[2]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its specific discovery is not prominently noted, its preparation is reliably achieved through the well-established chlorosulfonation of phenetole. A thorough understanding of the reaction mechanism and careful control over experimental conditions, particularly temperature, are paramount for a successful and safe synthesis. The utility of this compound as a precursor to a wide range of sulfonamides ensures its continued relevance in the fields of drug discovery, agrochemical research, and materials science.

References

- 1. fiveable.me [fiveable.me]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sulfonyl chloride | chemical compound | Britannica [britannica.com]

- 8. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 9. 68800-33-9|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

electrophilicity of the sulfonyl chloride group

An In-depth Technical Guide to the Electrophilicity and Reactivity of the Sulfonyl Chloride Group

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its potent electrophilicity and versatile reactivity.[1][2] As a highly reactive species, it serves as a critical precursor for the formation of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals and fine chemicals.[3][4] This technical guide provides a comprehensive exploration of the core principles governing the . We will delve into its electronic structure, the mechanistic pathways of its reactions, the steric and electronic factors that modulate its reactivity, and field-proven protocols for its application in synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of sulfonyl chlorides in their work.

The Electronic Architecture of the Sulfonyl Chloride Group

The remarkable reactivity of a sulfonyl chloride is fundamentally rooted in the electronic environment of the central sulfur atom. The sulfur atom is hypervalent, bonded to two highly electronegative oxygen atoms and one chlorine atom.[5] This arrangement creates a significant electron deficiency on the sulfur atom, rendering it a powerful electrophile.[2]

-

Inductive Effects: The two oxygen atoms and the chlorine atom exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the sulfur center through the sigma bonds.[5]

-

Resonance: Resonance structures further illustrate the delocalization of electron density onto the oxygen atoms, reinforcing the partial positive charge on the sulfur.

-

Leaving Group Potential: The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl).[3][6] This facilitates nucleophilic substitution reactions at the sulfur center.

The combination of these factors results in a highly polarized S-Cl bond and a sulfur atom that is exceptionally susceptible to nucleophilic attack.[1]

Caption: Electronic properties of the sulfonyl chloride group.

Factors Modulating Electrophilicity and Reactivity

While inherently reactive, the can be finely tuned by the nature of the 'R' group and the reaction conditions. Understanding these modulators is critical for controlling reaction outcomes.

Electronic Effects

The electronic nature of the substituent (R) directly impacts the electron density at the sulfur center. This is particularly well-documented for aromatic sulfonyl chlorides (Ar-SO₂Cl).

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) on an aromatic ring enhance the electrophilicity of the sulfonyl group.[5][7] They do this through inductive (-I) and/or resonance (-M) effects, further withdrawing electron density from the sulfur atom and making it more reactive towards nucleophiles.[5] This increased reactivity often allows for faster reactions under milder conditions.[5]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) or methyl (-CH₃) decrease electrophilicity by donating electron density to the sulfur center, which can slow the rate of nucleophilic attack.[8]

The quantitative impact of these substituents on reaction rates can be correlated using the Hammett equation, which often shows a positive ρ (rho) value for reactions with nucleophiles, indicating that the reaction is accelerated by electron-withdrawing groups.[9][10]

| Substituent (para-position) | Hammett σ value | Relative Rate of Hydrolysis (Qualitative) | Rationale |

| -OCH₃ | -0.27 | Slower | EDG decreases electrophilicity of sulfur.[8] |

| -CH₃ | -0.17 | Slow | EDG decreases electrophilicity of sulfur.[8] |

| -H | 0.00 | Baseline | Reference compound. |

| -Cl | +0.23 | Fast | EWG increases electrophilicity of sulfur.[11] |

| -NO₂ | +0.78 | Faster | Strong EWG significantly increases electrophilicity.[9][12] |

Steric Hindrance

The rate of reaction is also highly sensitive to steric bulk, both on the sulfonyl chloride and the attacking nucleophile.

-

On the Sulfonyl Chloride: Bulky groups near the sulfonyl moiety, such as an ortho-substituent on an aromatic ring, can physically impede the approach of a nucleophile.[11] This "ortho effect" can dramatically reduce reaction rates compared to less hindered analogues.[8][11] For example, the reaction of 2,4-dichlorobenzenesulfonyl chloride can be sluggish due to the ortho-chlorine atom blocking the sulfur center.[11]

-

On the Nucleophile: Sterically demanding nucleophiles, such as secondary amines with large substituents, will also react more slowly due to steric repulsion in the transition state.[8][11]

Choosing less hindered reagents or increasing the reaction temperature to provide more kinetic energy can be effective strategies to overcome these steric barriers.[11]

Core Reactions and Mechanistic Considerations

Sulfonyl chlorides readily react with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[13]

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides, a functional group prevalent in numerous therapeutic agents, including the historic "sulfa drugs".[4][14] The reaction produces the sulfonamide and hydrochloric acid, which is typically neutralized by a non-nucleophilic base like pyridine or triethylamine.[15]

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl [13]

Synthesis of Sulfonate Esters

Alcohols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters.[16][17] This reaction is synthetically powerful as it converts a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (e.g., tosylate, mesylate, triflate).[6][18][19] These activated alcohols are then primed for subsequent nucleophilic substitution or elimination reactions.[20]

R-SO₂Cl + R'-OH → R-SO₂OR' + HCl [13]

Reaction Mechanism

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of detailed study, with evidence supporting two primary pathways depending on the reactants and conditions.[2]

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, trigonal bipyramidal transition state. This is analogous to the Sₙ2 reaction at a carbon center.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a trigonal bipyramidal intermediate. The leaving group is then expelled in a subsequent step.

Caption: Concerted vs. Stepwise mechanisms for nucleophilic attack.

Field-Proven Experimental Protocols

The following protocols provide robust, self-validating methodologies for common transformations involving sulfonyl chlorides. Adherence to anhydrous conditions is critical to prevent competitive hydrolysis of the reactive sulfonyl chloride starting material.[11]

Protocol: Synthesis of N-Phenylbenzenesulfonamide

This protocol details the reaction of benzenesulfonyl chloride with aniline, a primary amine, to form a sulfonamide.

Workflow Diagram

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.05 eq.) dropwise via syringe.

-

Causality: Dropwise addition at low temperature helps to control the exothermic reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Aqueous Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aniline), saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.

-

Causality: Each wash is designed to remove specific impurities, simplifying the final purification.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Dry the purified crystals under vacuum. Characterize the product by NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[21]

Protocol: Synthesis of an Alkyl Tosylate

This protocol describes the conversion of a primary alcohol to a tosylate ester, an excellent leaving group.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve a primary alcohol (1.0 eq.) in anhydrous pyridine or DCM with triethylamine (1.5 eq.). Cool the solution to 0 °C.

-

Causality: Pyridine/triethylamine serves as both the solvent (if used neat) and the base to neutralize the generated HCl.[22]

-

-

Reaction Initiation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction at 0 °C for 4-12 hours or until TLC/HPLC analysis indicates complete consumption of the alcohol. For less reactive alcohols, the reaction may be stored at low temperature (e.g., 4 °C) overnight.

-

Workup and Isolation: Quench the reaction by slowly adding cold water or ice. If DCM was used, extract the product into the organic layer. If pyridine was the solvent, extract with a solvent like ethyl acetate. Wash the organic layer extensively with cold, dilute CuSO₄ solution (to remove pyridine) followed by 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting alkyl tosylate is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Analytical Characterization

Accurate characterization is essential for confirming product identity, assessing purity, and monitoring reaction progress. A combination of techniques is typically employed.[21]

| Analytical Method | Primary Application for Sulfonyl Chlorides | Advantages | Limitations |

| NMR Spectroscopy | Structural elucidation, purity assessment.[21] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS.[21] |

| IR Spectroscopy | Functional group identification.[21] | Rapid, simple confirmation of the -SO₂Cl group (strong S=O stretches ~1375 & 1185 cm⁻¹). | Provides limited structural information. |

| Mass Spectrometry (MS) | Molecular weight determination, impurity identification.[21] | Highly sensitive, provides molecular formula confirmation. | Can be destructive. |

| HPLC / GC | Purity analysis, reaction monitoring, quantification.[23] | Excellent for separating complex mixtures and accurate quantification. | Requires method development; GC is limited to volatile/thermally stable compounds.[23] |

| Titrimetry | Quantitative analysis of bulk material.[21] | Simple, accurate, and cost-effective for purity assays. | Less specific than chromatographic methods. |

Conclusion

The sulfonyl chloride group is a powerful and versatile electrophile whose reactivity is governed by a well-understood interplay of electronic and steric factors. Its utility in constructing sulfonamide and sulfonate ester linkages has cemented its role as an indispensable tool in pharmaceutical and materials science. By understanding the fundamental principles of its electrophilicity and employing robust, validated protocols, researchers can effectively harness the synthetic potential of this critical functional group to advance drug discovery and chemical innovation.[24]

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 14. cbijournal.com [cbijournal.com]

- 15. researchgate.net [researchgate.net]

- 16. eurjchem.com [eurjchem.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 20. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. sarchemlabs.com [sarchemlabs.com]

A Technical Guide to the Safe Handling of 2-Ethoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals